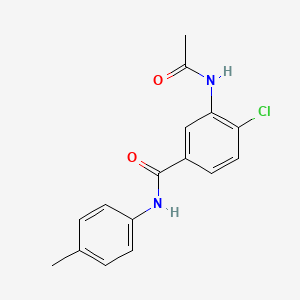![molecular formula C21H17NO3 B5740030 4-{[(4-methoxyphenyl)imino]methyl}phenyl benzoate](/img/structure/B5740030.png)
4-{[(4-methoxyphenyl)imino]methyl}phenyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(4-methoxyphenyl)imino]methyl}phenyl benzoate, commonly known as MPMPB, is a chemical compound with potential applications in scientific research. MPMPB belongs to the class of organic compounds known as benzoates, which are esters of benzoic acid.
Wirkmechanismus
The mechanism of action of MPMPB is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. MPMPB has also been found to reduce the levels of pro-inflammatory cytokines and increase the activity of antioxidant enzymes.
Biochemical and Physiological Effects:
MPMPB has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and enhancement of antioxidant activity. MPMPB has also been found to have low toxicity and high selectivity towards cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
MPMPB has several advantages for lab experiments, including its high purity and low toxicity. However, its limited solubility in water and organic solvents can make it challenging to work with in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of MPMPB.
Zukünftige Richtungen
There are several future directions for research on MPMPB. These include investigating its potential as a therapeutic agent for various types of cancer, exploring its anti-inflammatory and antioxidant properties, and developing more efficient synthesis methods to improve yield and purity. Additionally, further studies are needed to determine the optimal dosage and administration of MPMPB for potential clinical use.
Conclusion:
In conclusion, MPMPB is a promising compound with potential applications in scientific research, particularly in the field of medicinal chemistry. Its anti-cancer, anti-inflammatory, and antioxidant properties make it a valuable tool for investigating various biological processes. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of MPMPB involves the reaction between 4-(aminomethyl)benzoic acid and p-anisaldehyde in the presence of acetic acid. The resulting product is then purified using column chromatography. The yield of MPMPB is about 60%, and the purity is over 95%.
Wissenschaftliche Forschungsanwendungen
MPMPB has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. MPMPB has also been investigated for its anti-inflammatory and antioxidant properties.
Eigenschaften
IUPAC Name |
[4-[(4-methoxyphenyl)iminomethyl]phenyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c1-24-19-13-9-18(10-14-19)22-15-16-7-11-20(12-8-16)25-21(23)17-5-3-2-4-6-17/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXYWGMSQNPVHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-(4-fluorophenyl)acryloyl]piperidine](/img/structure/B5739957.png)

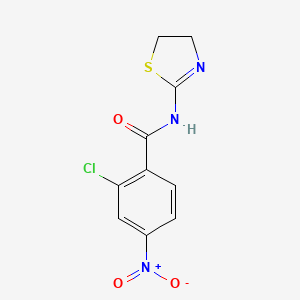

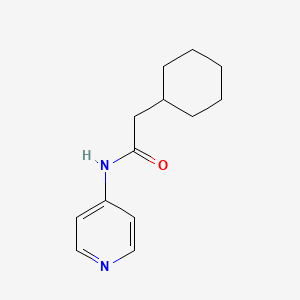
![methyl 4-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5739989.png)
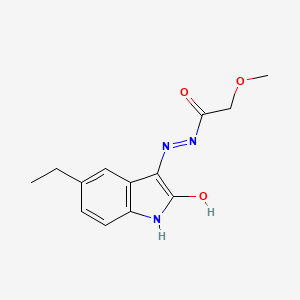
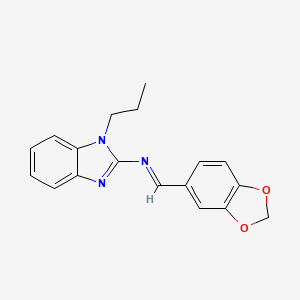


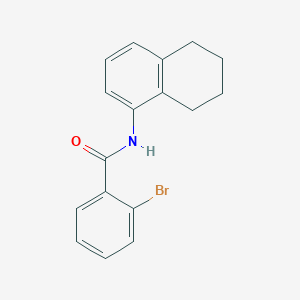
![4-[(3-benzoyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5740018.png)

